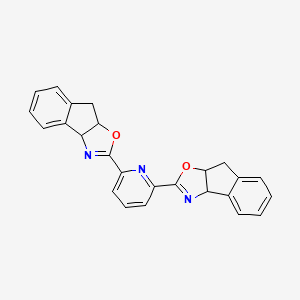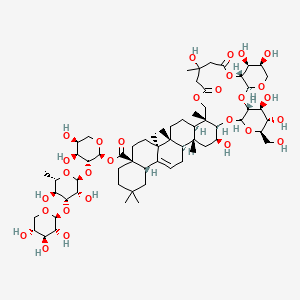
Gemcitabine 5'-elaidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is designed to overcome resistance associated with the human equilibrative nucleoside transporter 1 (hENT1), which is crucial for the uptake of gemcitabine into cells . Gemcitabine 5’-elaidate has shown high anticancer activity and is particularly effective in treating pancreatic cancer .
Preparation Methods
The synthesis of gemcitabine 5’-elaidate involves the conjugation of gemcitabine with elaidic acid. This process typically includes the following steps:
Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Conjugation with Gemcitabine: The activated elaidic acid is then reacted with gemcitabine to form the gemcitabine 5’-elaidate conjugate.
Industrial production methods for gemcitabine 5’-elaidate are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Gemcitabine 5’-elaidate undergoes several types of chemical reactions:
Oxidation and Reduction:
Substitution: Gemcitabine 5’-elaidate can participate in nucleophilic substitution reactions, particularly involving the cytidine moiety.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include gemcitabine and its metabolites .
Scientific Research Applications
Gemcitabine 5’-elaidate has a wide range of scientific research applications:
Chemistry: It is used to study the stability and reactivity of lipid-drug conjugates.
Biology: Researchers use it to investigate cellular uptake mechanisms independent of nucleoside transporters.
Industry: The compound is explored for its potential in developing more effective chemotherapeutic agents.
Mechanism of Action
Gemcitabine 5’-elaidate exerts its effects through the following mechanisms:
Cellular Uptake: The lipid moiety allows the compound to enter cells via passive diffusion, bypassing the need for hENT1.
Activation: Once inside the cell, esterases hydrolyze the compound to release active gemcitabine.
Inhibition of DNA Synthesis: Gemcitabine is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately causing cell death.
The molecular targets involved include ribonucleotide reductase and DNA polymerase .
Comparison with Similar Compounds
Gemcitabine 5’-elaidate is unique compared to other gemcitabine derivatives due to its lipid conjugation, which enhances cellular uptake and stability. Similar compounds include:
Gemcitabine: The parent compound, which requires hENT1 for cellular uptake.
Gemcitabine-succinate-GnRH: Another gemcitabine conjugate designed for targeted drug delivery.
Gemcitabine 5’-elaidate stands out for its ability to overcome transporter-related resistance and its enhanced stability .
Properties
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl octadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43F2N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESSNRGIEVBPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
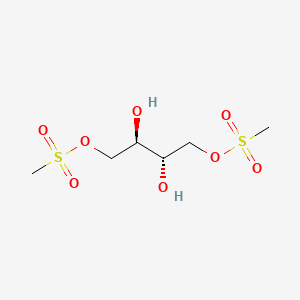
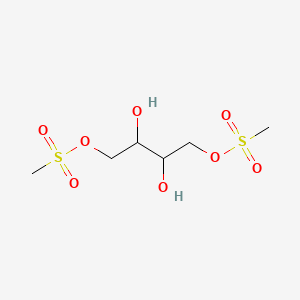
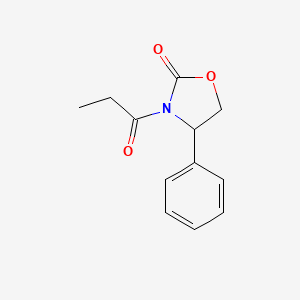
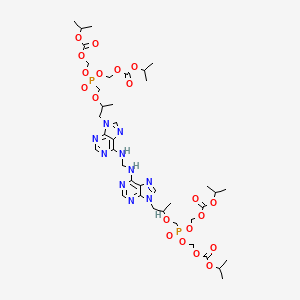
![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)
![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)
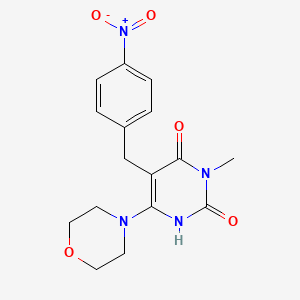
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
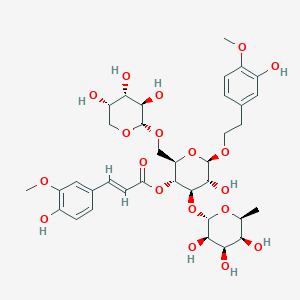
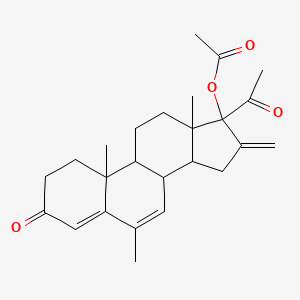
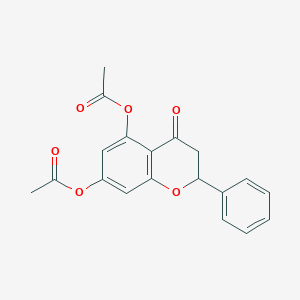
![[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium](/img/structure/B13387175.png)
